Spectroscopic Properties of 6-Chloro-3-cyano-4-methylcoumarin: An In-depth Technical Guide
Spectroscopic Properties of 6-Chloro-3-cyano-4-methylcoumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Chloro-3-cyano-4-methylcoumarin. While this compound is commercially available, a complete, publicly available dataset of its spectroscopic properties is not readily found in a single source. Therefore, this guide combines available information with data-driven estimations based on structurally similar coumarin derivatives to present a predictive yet thorough analysis. Detailed experimental protocols for acquiring this spectroscopic data are also provided.
Chemical Structure and Properties
6-Chloro-3-cyano-4-methylcoumarin is a derivative of coumarin, a bicyclic heterocyclic compound. The presence of a chlorine atom at the 6-position, a cyano group at the 3-position, and a methyl group at the 4-position significantly influences its electronic and, consequently, its spectroscopic properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆ClNO₂ | |
| Molecular Weight | 219.62 g/mol | |
| Appearance | Solid | |
| SMILES String | CC1=C(C#N)C(=O)Oc2ccc(Cl)cc12 | |
| InChI Key | JYTVXFGXASPMRG-UHFFFAOYSA-N |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 6-Chloro-3-cyano-4-methylcoumarin. These values are extrapolated from known data of closely related compounds, including 3-cyano-4-methylcoumarin and other chlorinated coumarins.
UV-Visible Absorption Spectroscopy
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Solvent: Ethanol
λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Chromophore ~320-330 Not Reported π → π* transition of the coumarin ring | ~270-280 | Not Reported | n → π* transition of the carbonyl group |
Fluorescence Spectroscopy
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Solvent: Ethanol
Excitation λmax (nm) Emission λmax (nm) Quantum Yield (Φ) | ~330-340 | ~380-400 | Not Reported |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2230 | C≡N | Stretching |
| ~1720-1740 | C=O (lactone) | Stretching |
| ~1610 | C=C | Stretching |
| ~1100-1300 | C-O | Stretching |
| ~750-850 | C-Cl | Stretching |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: CDCl₃
Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment ~7.6 d 1H H-5 ~7.4 dd 1H H-7 ~7.3 d 1H H-8 | ~2.6 | s | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: CDCl₃
Chemical Shift (δ, ppm) Assignment ~160 C=O (C-2) ~154 C-9 ~152 C-4 ~133 C-5 ~130 C-7 ~125 C-6 ~118 C-10 ~116 C≡N ~115 C-8 ~105 C-3 | ~18 | -CH₃ |
Mass Spectrometry
| m/z | Ion |
| 219/221 | [M]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 191/193 | [M-CO]⁺ |
| 163/165 | [M-CO-CN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of coumarin derivatives.
UV-Visible Absorption Spectroscopy
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Sample Preparation: A stock solution of 6-Chloro-3-cyano-4-methylcoumarin is prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or chloroform) at a concentration of 1x10⁻³ M. A working solution of 1x10⁻⁵ M is then prepared by serial dilution.
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Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
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Data Acquisition: The absorbance spectrum is recorded from 200 to 800 nm using a 1 cm path length quartz cuvette. The solvent is used as a blank for baseline correction.
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Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
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Sample Preparation: A dilute solution (typically 1x10⁻⁶ M) of the compound is prepared in a spectroscopic grade solvent to avoid inner filter effects.
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Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector is used.
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Data Acquisition: An excitation spectrum is first obtained by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum). Then, an emission spectrum is recorded by exciting the sample at its λmax of absorption and scanning the emission wavelengths.
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Data Analysis: The excitation and emission maxima are determined. The fluorescence quantum yield (Φ) can be calculated relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Infrared (IR) Spectroscopy
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Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) in a 1:100 ratio and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded for baseline correction.
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Data Analysis: The positions of the absorption bands are identified and assigned to the corresponding functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
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Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values (for ¹H NMR) are determined. 2D NMR techniques like COSY and HSQC can be used for more complex structural assignments.
Mass Spectrometry
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Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
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Data Acquisition: The sample is introduced into the instrument, and the mass spectrum is recorded over a suitable m/z range.
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Data Analysis: The molecular ion peak ([M]⁺) is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide information about the structure of the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a coumarin derivative like 6-Chloro-3-cyano-4-methylcoumarin.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Logical Relationship of Spectroscopic Techniques
This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.
Caption: Information from Spectroscopic Techniques.
